molecular formula C23H28N2O2 B1245088 O-(cyclohexanecarbonyl)lysergol

O-(cyclohexanecarbonyl)lysergol

Cat. No. B1245088
M. Wt: 364.5 g/mol
InChI Key: NHINDOWVGVTFBF-QVKFZJNVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-(cyclohexanecarbonyl)lysergol is lysergol esterified with cyclohexanecarboxylic acid. It derives from a hydride of an ergoline.

Scientific Research Applications

Synthesis and Chemical Properties

  • O-(cyclohexanecarbonyl)lysergol, as a derivative of lysergol, has been a subject of interest in synthetic chemistry. The enantioselective synthesis of lysergol involves key steps like formal anti-carbopalladation and Heck reactions, contributing to the formation of ergot alkaloid structures (Milde et al., 2017).
  • Further development in the synthesis of lysergol and its analogues has been instrumental for evaluating serotonin receptor activity, highlighting its potential in neurological research (Yuan et al., 2017).

Pharmaceutical and Biological Applications

  • Lysergol, the core component of O-(cyclohexanecarbonyl)lysergol, shows promise as a bioenhancer, enhancing the bioavailability of certain drugs like curcumin and antibiotics. This is attributed to its role in inhibiting metabolic enzymes and efflux transporters (Shukla et al., 2016).
  • The compound has also been studied for its antibacterial synergy. In combination with conventional antibiotics, lysergol derivatives have shown effectiveness against drug-resistant strains of bacteria (Maurya et al., 2013).

Analytical and Material Science Applications

  • Analytical techniques for lysergol, including high-performance liquid chromatography (HPLC), have been developed for various purposes, including drug stability and degradation studies (Javed et al., 2012).
  • Lysergol has also been extracted from natural sources using advanced techniques like microwave-assisted extraction, underscoring its relevance in natural product chemistry (Javed et al., 2011).

properties

Product Name

O-(cyclohexanecarbonyl)lysergol

Molecular Formula

C23H28N2O2

Molecular Weight

364.5 g/mol

IUPAC Name

[(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]methyl cyclohexanecarboxylate

InChI

InChI=1S/C23H28N2O2/c1-25-13-15(14-27-23(26)16-6-3-2-4-7-16)10-19-18-8-5-9-20-22(18)17(12-24-20)11-21(19)25/h5,8-10,12,15-16,21,24H,2-4,6-7,11,13-14H2,1H3/t15-,21-/m1/s1

InChI Key

NHINDOWVGVTFBF-QVKFZJNVSA-N

Isomeric SMILES

CN1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)COC(=O)C5CCCCC5

Canonical SMILES

CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)COC(=O)C5CCCCC5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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